molecular formula C9H8N2O3 B1336656 6-Methoxyquinazoline-2,4-diol CAS No. 32618-84-1

6-Methoxyquinazoline-2,4-diol

Cat. No. B1336656
CAS RN: 32618-84-1
M. Wt: 192.17 g/mol
InChI Key: KAYIYDVQBAPJIU-UHFFFAOYSA-N
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Description

6-Methoxyquinazoline-2,4-diol, also known as 6-methoxyquinazoline-2,4(1H,3H)-dione, is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of quinazoline-2,4-dione compounds, including 6-Methoxyquinazoline-2,4-diol, has been reported in the literature . A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined using a [32P]S1P binding assay .


Molecular Structure Analysis

The molecular structure of 6-Methoxyquinazoline-2,4-diol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a methoxy group attached at the 6-position and two hydroxyl groups at the 2 and 4 positions .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxyquinazoline-2,4-diol are not available, quinazoline-2,4-dione compounds are known to undergo various chemical reactions. For instance, they can be synthesized through the reaction of an alkene with peroxycarboxylic acid .

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Methoxyquinazoline-2,4-diol . In case of accidental release, it is advised to prevent further spillage or leakage and to avoid letting the chemical enter drains .

Future Directions

The future directions for 6-Methoxyquinazoline-2,4-diol and similar compounds involve further exploration of their potential applications. For instance, there is ongoing research into their use as ligands for sphingosine-1-phosphate receptor 2 (S1PR2) . Additionally, quinazoline-2,4-dione derivatives are being investigated as potential antibacterial agents .

properties

IUPAC Name

6-methoxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIYDVQBAPJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438178
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinazoline-2,4-diol

CAS RN

32618-84-1
Record name 6-METHOXYQUINAZOLINE-2,4-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-methoxybenzoic acid (5.00 g, 29.9 mmol) and urea (5.40 g, 90.0 mmol) was heated to 200° C. for 1 hour. The mixture was cooled to room temperature and diluted with H2O (50 mL), the mixture was filtered off and the precipitate was washed with H2O (10 mL), dried in vacuo to give the product (5.10 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

2-Amino-5-methoxybenzoic acid (13.0 g, 77.8 mmol, 1.0 eq.) was suspended in water (200 mL) and glacial acetic acid (5.2 mL) at 35° C. A freshly prepared solution of potassium cyanate (8.21 g, 101.4 mmol, 1.3 eq.) in water (86 mL) was added dropwise to the stirred mixture. After 4 h, NaOH (104.0 g, 2600 mL, 33.4 eq.) was added in portions, keeping the reaction temperature below 40° C. A clear solution was obtained momentarily before a precipitate formed. After cooling, the precipitate was filtered off and dissolved in hot water which was acidified to pH 5. The precipitate was collected and washed with water, dried by lyophilization to afford 9.63 g of 6-methoxyquinazoline-2,4(1H, 3H)-dione as a white solid (65%). LCMS m/z=193.1 (M+1) (Method B) (retention time=1.22 min). 1H NMR (400 MHz, DMSO-d6): δ 11.26 (s, 1H), 11.01 (s, 1H), 7.31-7.25 (m, 2H), 7.10 (d, 1H, J=8.8 Hz), 3.77 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
8.21 g
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Three
Name
Quantity
2600 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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